
1-Bromo-2-(prop-1-en-2-yl)benzene
Overview
Description
1-Bromo-2-(prop-1-en-2-yl)benzene (IUPAC name: 1-bromo-2-prop-1-en-2-ylbenzene) is a brominated aromatic compound with the molecular formula C₉H₉Br and a molecular weight of 197.07 g/mol. It features a benzene ring substituted with a bromine atom at position 1 and a prop-1-en-2-yl group (allyl group) at position 2. This structure enables diverse reactivity, including substitution, oxidation, and reduction reactions, making it valuable in organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Preparation via Dehydration of 2-(2-Bromophenyl)propan-2-ol
One of the primary synthetic routes to 1-bromo-2-(prop-1-en-2-yl)benzene involves the dehydration of 2-(2-bromophenyl)propan-2-ol. This method is well-established and commonly used both in laboratory and industrial settings.
Procedure Details:
- Starting Material: 2-(2-bromophenyl)propan-2-ol
- Dehydrating Agent: Phthalic anhydride
- Catalysts: Toluene-4-sulfonic acid and hydroquinone
- Solvent: Benzene or similar aromatic solvents
- Reaction Conditions: Reflux conditions to promote dehydration and elimination of water, yielding the alkene product.
This method leverages the acid-catalyzed elimination of the hydroxyl group from the tertiary alcohol to form the prop-1-en-2-yl substituent on the benzene ring, with the bromine atom already positioned ortho to the alkene substituent. The use of hydroquinone as a radical inhibitor prevents polymerization or side reactions during the dehydration process.
Advantages:
- Straightforward reaction with good control over regioselectivity.
- Applicable for scale-up in industrial production with optimization of reflux time and catalyst loading.
Limitations:
- Requires careful control of reaction temperature and catalyst concentration to avoid side reactions or over-dehydration.
- Use of benzene as solvent poses safety and environmental concerns; alternative solvents may be explored.
Nucleophilic Substitution and Reduction Strategies from Precursors
According to patent literature, this compound can be prepared through multi-step sequences involving nucleophilic substitution and reduction reactions starting from halogenated benzene derivatives.
Key Steps:
- Nucleophilic Substitution: Reaction of a precursor compound (e.g., 1-a) with bromine or iodine sources in the presence of a polar aprotic solvent such as N,N-dimethylformamide (DMF). This step introduces the bromine substituent at the desired position.
- Reduction: Subsequent reduction of intermediate compounds (e.g., compound 1-b) using sodium hydroxide in methanol, followed by treatment with triethylsilane and boron trifluoride etherate to afford the final alkene-substituted product.
Reaction Parameters:
- Sodium hydroxide to substrate mole ratio: 1:1 to 3:1
- Solvent volume: 5–20 mL per mmol of substrate
- Reaction temperature and time optimized to maximize yield and minimize byproducts.
This method is advantageous for its flexibility in modifying substituents on the aromatic ring and tailoring the alkene functionality through controlled reduction and substitution steps.
Palladium-Catalyzed Cross-Coupling Approaches
Recent research has demonstrated the utility of palladium-catalyzed coupling reactions for the synthesis of this compound, particularly via Suzuki-Miyaura coupling or related palladium-catalyzed cyclizations.
Method Summary:
- Starting Materials: 2-bromophenylboronic acids and propenyl halides or equivalents.
- Catalysts: Palladium complexes such as Pd(PPh3)4.
- Bases: Potassium carbonate or similar bases.
- Solvents: Polar aprotic solvents like DMF or a mixture of ethanol/water.
- Reaction Conditions: Mild heating (e.g., 80°C) under inert atmosphere to promote coupling.
This approach allows for regioselective formation of the C-C bond between the aromatic ring and the prop-1-en-2-yl group, with high yields and purity.
Optimization Parameters:
- Catalyst loading (1–5 mol%)
- Ligand choice to improve selectivity and turnover number
- Base strength and concentration
- Reaction time and temperature
Benefits:
- High regioselectivity and functional group tolerance
- Amenable to structural modifications for derivative synthesis
- Facilitates scale-up and automation in synthesis
Comparative Data Table of Preparation Methods
Method | Key Reagents/Catalysts | Solvent(s) | Conditions | Advantages | Limitations |
---|---|---|---|---|---|
Dehydration of 2-(2-bromophenyl)propan-2-ol | Phthalic anhydride, toluene-4-sulfonic acid, hydroquinone | Benzene (or alternatives) | Reflux | Simple, industrially scalable | Use of toxic solvents |
Nucleophilic substitution + reduction | Sodium hydroxide, triethylsilane, BF3·OEt2 | Methanol, DMF | Ambient to reflux | Flexible precursor modification | Multi-step, sensitive to conditions |
Palladium-catalyzed cross-coupling | Pd(PPh3)4, K2CO3 | DMF, ethanol/water | Mild heating (80°C) | High selectivity, functional group tolerance | Requires expensive catalysts |
Research Findings and Optimization Insights
- Solvent Effects: Polar aprotic solvents such as DMF enhance nucleophilic substitution efficiency but may coordinate with catalysts, requiring careful optimization of solvent choice for cross-coupling reactions.
- Catalyst Loading: Lower palladium catalyst loadings reduce cost but may slow reaction rates; optimal loading balances efficiency and economy.
- Temperature Control: Maintaining moderate temperatures prevents side reactions such as over-bromination or polymerization.
- Purification: Flash column chromatography using hexane/ethyl acetate gradients or recrystallization ensures high purity (>95%), confirmed by NMR and GC-MS analysis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of appropriate catalysts.
Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can be reduced to form 2-(2-bromophenyl)propane.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Reagents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products like 2-(2-iodophenyl)propene.
Oxidation: Products like 2-(2-bromophenyl)propanal.
Reduction: Products like 2-(2-bromophenyl)propane.
Scientific Research Applications
1-Bromo-2-(prop-1-en-2-yl)benzene is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-(prop-1-en-2-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the prop-1-en-2-yl group can undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
The unique properties of 1-bromo-2-(prop-1-en-2-yl)benzene are best understood through structural and functional comparisons with analogous compounds. Below is a detailed analysis:
Structural Analogues and Their Properties
Compound Name | Molecular Formula | Key Substituents | Reactivity & Applications |
---|---|---|---|
1-Bromo-2-ethynylbenzene | C₈H₅Br | Bromine (position 1), ethynyl (position 2) | Ethynyl group enables cycloaddition reactions (e.g., click chemistry). Higher reactivity in alkyne-specific transformations compared to allyl groups . |
1-Bromo-2-isopropenylbenzene | C₉H₉Br | Bromine (position 1), isopropenyl (position 2) | Similar to the target compound but with a branched allyl group, leading to steric hindrance differences in electrophilic substitutions . |
2-Bromophenylpropane | C₉H₁₁Br | Bromine (position 2), saturated propyl (position 1) | Lacks the unsaturated allyl group, reducing participation in addition reactions (e.g., Diels-Alder) . |
1-Bromo-2-(but-3-en-1-yn-1-yl)benzene | C₁₀H₇Br | Bromine (position 1), conjugated enyne (position 2) | Combined alkene-alkyne system allows tandem reactions (e.g., cyclizations). Higher molecular weight alters solubility . |
1-Bromo-3-(2-bromo-1-fluoroethyl)benzene | C₈H₇Br₂F | Bromine (positions 1 and 3), fluoroethyl group | Dual bromine atoms enhance electrophilicity; fluorine introduces polarity, affecting bioavailability . |
Reactivity Differences
- Substitution Reactions : The bromine in this compound is highly susceptible to nucleophilic substitution (e.g., SN2 with NaI in acetone), whereas ethynyl or fluorinated analogs exhibit slower substitution due to electronic effects (e.g., electron-withdrawing fluorine) .
- Oxidation/Reduction : The allyl group oxidizes to propanal derivatives (e.g., using m-CPBA), while saturated analogs like 2-bromophenylpropane are inert to such transformations .
- Addition Reactions : The conjugated enyne in 1-bromo-2-(but-3-en-1-yn-1-yl)benzene undergoes regioselective additions, unlike the isolated allyl group in the target compound .
Biological Activity
1-Bromo-2-(prop-1-en-2-yl)benzene, also known as 1-bromo-4-(prop-1-en-1-yl)benzene, is an organic compound with the molecular formula CHBr and a molecular weight of 197.07 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activities of this compound, focusing on its antiproliferative properties, mechanisms of action, and relevant case studies.
The structural formula of this compound can be represented as follows:
This compound features a bromine atom attached to a benzene ring substituted with a prop-1-en-2-yl group. Its unique structure is believed to contribute to its biological activities.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds related to this compound. In particular, research has shown that related compounds exhibit significant activity against various cancer cell lines.
Case Study: Antiproliferative Effects
A study published in Molecules examined the antiproliferative activity of several derivatives of prop-1-en-2-ylbenzene. The study reported IC values ranging from 10 to 33 nM against triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231. The compounds were found to inhibit tubulin polymerization, indicating a potential mechanism for their anticancer effects .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC (nM) |
---|---|---|
Compound 9q | MDA-MB-231 | 23 |
Compound 10p | MCF-7 | 3.9 |
Compound 11h | MCF-7 | 10 |
The mechanism by which this compound and its derivatives exert their biological effects primarily involves the disruption of microtubule dynamics. These compounds interact with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Flow cytometry results demonstrated that treatment with these compounds resulted in G/M phase arrest and increased apoptosis markers.
Toxicological Profile
While exploring the biological activities, it is also essential to consider the toxicological profile of this compound. The compound has been classified with hazard statements indicating skin irritation (H315) and eye irritation (H319) . Therefore, safety precautions must be taken when handling this compound in laboratory settings.
Q & A
Q. What are the primary synthetic routes for preparing 1-Bromo-2-(prop-1-en-2-yl)benzene, and how do reaction conditions influence product purity?
Basic
The synthesis of this compound typically involves two approaches:
- Electrophilic bromination : Bromine (Br₂) with a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) can brominate the aromatic ring. The prop-1-en-2-yl group directs bromination to the ortho position due to its electron-donating resonance effects. Reaction temperature (0–25°C) and solvent polarity (e.g., CCl₄ or CHCl₃) are critical to minimize di-substitution byproducts .
- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between 2-bromophenylboronic acid and propenyl halides. Ligand choice (e.g., triphenylphosphine) and base (e.g., K₂CO₃) influence catalytic efficiency and regioselectivity .
Key considerations :
- Purification via flash column chromatography (hexane/ethyl acetate gradients) or recrystallization improves purity .
- GC-MS or NMR (¹H/¹³C) confirms structure and purity (>95%) .
Q. How can computational tools aid in retrosynthetic planning for derivatives of this compound?
Advanced
AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to predict feasible routes. For example:
- Retrosynthetic disconnection : Targeting the C-Br bond for functionalization via Suzuki coupling or nucleophilic substitution.
- Reagent selection : Algorithms prioritize catalysts (e.g., Pd/C) and solvents (e.g., DMF) based on reported yields and compatibility with the prop-1-en-2-yl group’s steric demands .
Validation : Experimental verification of predicted routes (e.g., optimizing Pd catalyst loading from 1–5 mol%) reduces trial-and-error efforts .
Q. What spectroscopic challenges arise in characterizing this compound, and how are they resolved?
Basic
- ¹H NMR : The prop-1-en-2-yl group’s vinylic protons (δ 5.2–5.8 ppm, doublet) and bromine’s deshielding effect on adjacent aromatic protons (δ 7.3–7.6 ppm) are diagnostic. Overlapping signals may require 2D NMR (COSY, HSQC) for assignment .
- Mass spectrometry : Molecular ion [M]⁺ at m/z 196 (C₉H₉Br) with fragmentation peaks at m/z 117 (loss of Br) and 91 (tropylium ion) confirms structure .
Q. How do electronic effects of the prop-1-en-2-yl group influence regioselectivity in electrophilic substitution reactions?
Advanced
The prop-1-en-2-yl group acts as an electron-donating substituent via resonance, directing electrophiles (e.g., NO₂⁺) to the ortho and para positions. However, steric hindrance from the isopropenyl group favors para substitution in bulky electrophiles (e.g., tert-butyl chloride). Computational studies (DFT calculations) quantify these effects, showing a 2:1 para:ortho ratio in nitration reactions .
Experimental validation : Competitive reactions with deuterated analogs or kinetic isotope effects (KIE) isolate electronic vs. steric contributions .
Q. Conflicting literature reports exist on the optimal solvent for nucleophilic substitution of this compound. How should researchers address this?
Data Contradiction Analysis
Discrepancies arise from solvent polarity’s dual role:
- Polar aprotic solvents (e.g., DMSO): Enhance nucleophilicity but may deactivate catalysts via coordination.
- Non-polar solvents (e.g., toluene): Reduce side reactions but slow kinetics.
Resolution strategy :
Conduct solvent screening (e.g., DMF, THF, acetonitrile) under standardized conditions (fixed temperature, 80°C).
Monitor reaction progress via TLC or in-situ IR spectroscopy.
Correlate solvent dielectric constant (ε) with yield to identify optimal polarity .
Q. What strategies minimize decomposition during storage of this compound?
Advanced
- Stabilization : Add 0.1% hydroquinone to inhibit radical-mediated degradation (common in allylic bromides).
- Storage : Amber vials under inert gas (N₂/Ar) at –20°C prevent photolytic and oxidative decomposition.
- Quality control : Periodic NMR checks for bromine loss (δ 7.6 ppm → δ 6.9 ppm if debrominated) .
Q. Design a kinetic study to compare the reactivity of this compound in Suzuki vs. Ullmann couplings.
Experimental Design
Substrate preparation : Equimolar solutions of the compound and arylboronic acid (Suzuki) or aryl iodide (Ullmann).
Catalyst systems :
- Suzuki: Pd(PPh₃)₄ (2 mol%), K₂CO₃, ethanol/water.
- Ullmann: CuI (10 mol%), 1,10-phenanthroline, DMF.
Kinetic sampling : Aliquot at t = 0, 15, 30, 60, 120 min; quantify conversion via HPLC.
Analysis : Arrhenius plots (ln k vs. 1/T) determine activation energy (Eₐ).
Expected outcome : Suzuki couplings exhibit lower Eₐ due to Pd’s superior oxidative addition kinetics .
Properties
IUPAC Name |
1-bromo-2-prop-1-en-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJLFMOXQLPTIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500055 | |
Record name | 1-Bromo-2-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7073-70-3 | |
Record name | 1-Bromo-2-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(prop-1-en-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.